molecular formula C13H15N3O B2991611 5-(6-Ethoxypyridazin-3-yl)-2-methylaniline CAS No. 1286721-98-9

5-(6-Ethoxypyridazin-3-yl)-2-methylaniline

Cat. No.: B2991611
CAS No.: 1286721-98-9
M. Wt: 229.283
InChI Key: LZTXFCRXHUEKHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(6-Ethoxypyridazin-3-yl)-2-methylaniline is an organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of an ethoxy group attached to the pyridazine ring and a methyl group attached to the aniline moiety

Scientific Research Applications

5-(6-Ethoxypyridazin-3-yl)-2-methylaniline has several applications in scientific research:

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how it exerts its effects at the molecular level .

Safety and Hazards

This involves understanding the toxicity, flammability, and environmental impact of the compound. It also includes necessary precautions and safety measures while handling the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Ethoxypyridazin-3-yl)-2-methylaniline typically involves the reaction of 6-ethoxypyridazine with 2-methylaniline under specific conditions. One common method involves the use of a solvent such as ethanol or dimethylformamide, with a catalyst like triethylamine to facilitate the reaction. The reaction mixture is usually heated to a temperature of around 150°C to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction conditions are carefully controlled to optimize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

5-(6-Ethoxypyridazin-3-yl)-2-methylaniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(6-Ethoxypyridazin-3-yl)-2-methylaniline is unique due to the specific combination of the ethoxy group on the pyridazine ring and the methyl group on the aniline moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-(6-ethoxypyridazin-3-yl)-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-3-17-13-7-6-12(15-16-13)10-5-4-9(2)11(14)8-10/h4-8H,3,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTXFCRXHUEKHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=C(C=C2)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.